4-(4-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl)-N-(quinolin-3-yl)butanamide - 1251684-29-3

4-(4-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl)-N-(quinolin-3-yl)butanamide

Catalog Number: EVT-2549313
CAS Number: 1251684-29-3
Molecular Formula: C23H19FN4O2
Molecular Weight: 402.429
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

While the specific compound is not mentioned, many of the papers discuss quinoline derivatives. Quinoline itself is a heterocyclic aromatic organic compound []. Quinoline derivatives are a broad class of compounds containing the quinoline structure and varying substituents, leading to a wide range of biological activities []. These derivatives have been studied for their potential applications in various fields, including:

  • Anticancer agents: Several papers discuss the synthesis and evaluation of quinoline derivatives for their anticancer activities against various cancer cell lines [, , , , , ].
  • Antimicrobial agents: Research has investigated quinoline derivatives for their antibacterial and antifungal properties against a range of pathogenic microorganisms [, ].
  • Anti-inflammatory agents: The anti-inflammatory potential of some quinoline derivatives has been explored in the context of inflammatory diseases [, ].
  • Lipid-lowering agents: One paper mentions a phenylquinoline derivative, NK-104, as a lipid-lowering agent, indicating potential applications in treating cardiovascular diseases [].
Synthesis Analysis
  • Condensation reactions: These reactions involve combining two or more molecules to form a larger molecule, often with the loss of a small molecule like water. For example, paper [] describes the synthesis of quinoline derivatives via the condensation of 3-(2-allylanilino)-3-phenylacrylate esters with acetic anhydride.
  • Cyclization reactions: These reactions involve forming a ring structure within a molecule. Paper [] discusses the thermal reaction of thiazolo[5,4-c]quinoline-2,4-diones, leading to the formation of novel thiazolo[3,4-c]quinazoline-3,5-diones through a rearrangement and cyclization process.
  • Substitution reactions: Replacing specific atoms or groups within a molecule with different ones. For example, paper [] describes modifying a known quinoline-based c-kit and VEGFR2 inhibitor by substituting groups at both the quinoline and amide domains.
Molecular Structure Analysis
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides information about the number and types of atoms in a molecule, as well as their connectivity [].
  • Infrared (IR) Spectroscopy: Identifies functional groups present in a molecule based on their characteristic absorption of infrared radiation [].
  • Mass Spectrometry (MS): Determines the molecular weight and fragmentation pattern of a molecule, aiding in structure elucidation [].
  • X-ray crystallography: This technique provides a three-dimensional representation of the molecule, revealing bond lengths, angles, and overall conformation. This information is essential for understanding structure-activity relationships and designing more potent derivatives. []
Chemical Reactions Analysis
  • Example: Paper [] investigates modifying a known quinoline-based inhibitor by changing substituents on both the quinoline and amide portions of the molecule. They then assess how these modifications impact the compound's activity.
Mechanism of Action
  • Inhibition of specific enzymes: Paper [] shows that certain thiophene 2-carboxamides, structurally related to quinoline, exhibit dual inhibition of VEGFR (vascular endothelial growth factor receptor) and P-gp efflux pumps. This dual inhibition contributes to overcoming cancer chemoresistance by targeting both angiogenesis and drug efflux.
  • Modulation of receptor activity: Paper [] demonstrates that the cannabinoid CB1 receptor antagonist SR141716A interacts with the endogenous cannabinoid system, affecting seizure frequency and duration in a temporal lobe epilepsy model. This suggests that modulating CB1 receptor activity through quinoline-based compounds could offer therapeutic strategies for epilepsy.

(S)-N-(2-Amino-4-fluorophenyl)-4-(1-(3-(4-((dimethylamino)methyl)phenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide

Compound Description: This compound is a potent and selective histone deacetylase (HDAC) inhibitor. It exhibits strong inhibitory activity against class I HDAC isoforms and shows promising anticancer activity in vitro and in vivo. [] It effectively inhibits the growth of human myelodysplastic syndrome (SKM-1) cells, induces cell cycle arrest and apoptosis, and displays significant antitumor efficacy in xenograft models. [] Additionally, it possesses a favorable pharmacokinetic profile and minimal metabolic differences across species. []

3-(Benzo[d][1,3]dioxol-5-ylamino)-N-(4-fluorophenyl)thiophene-2-carboxamide

Compound Description: This compound is a potent inhibitor of c-Kit and VEGFR2, exhibiting anti-angiogenic and P-glycoprotein (P-gp) efflux pump inhibitory activities. [] It demonstrates promising anticancer activity by inhibiting the growth of various cancer cell lines and enhancing the efficacy of doxorubicin. []

WIN 55,212-2 [(4,5-Dihydro-2-methyl-4(4-morpholinylmethyl)-1-(1-naphthalenyl-carbonyl)-6H-pyrrolo[3,2,1ij]quinolin-6-one]

Compound Description: This compound is a potent and selective cannabinoid receptor agonist, displaying high affinity for both CB1 and CB2 receptors. [, , , ] It demonstrates a wide range of pharmacological activities, including hypothermia induction, [] anticonvulsant effects, [] analgesic properties, [] and modulation of fever response. []

3-Acetyl-8-allyl-6-methyl-2-phenylquinolin-4-yl acetate

Compound Description: This polysubstituted quinoline derivative is an unexpected product obtained from the acetylation of a specific 3-(2-allylanilino)-3-phenylacrylate ester. [] Its formation reveals the diverse reactivity of these acrylate esters and provides insights into their chemical transformations. []

(2RS)-2,8-Dimethyl-4-phenyl-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinolin-6-one

Compound Description: This tricyclic compound is another unexpected product derived from the reaction of a 3-(2-allylanilino)-3-phenylacrylate ester with strong acid. [] Its formation involves isomerization of the allyl group and subsequent cyclization. []

N-(6-Amino-3,4-dihydro-3-methyl-5-nitroso-4-oxopyrimidin-2-yl)glycinate

Compound Description: This compound is an anion that forms hydrated metal complexes with various metal ions. [] These complexes exhibit diverse molecular and supramolecular structures, reflecting the versatility of this anion in coordinating with metal centers. []

N-(Quinolin-3-yl)-3-oxo-3H-benzo[f]chromene-2-carboxamide

Compound Description: This chromene derivative displays potent cytotoxic activity against the MCF7 breast cancer cell line, exceeding the potency of the reference drug doxorubicin. []

2-Cyano-3-(4-fluorophenyl)-N-(quinolin-3-yl)acrylamide

Compound Description: This quinoline acrylamide derivative exhibits potent cytotoxic activity against the MCF7 breast cancer cell line, demonstrating comparable potency to the reference drug doxorubicin. []

7-Chloro-1-ethyl-6-fluoro-4-oxo-N'-(arylcarbonothioyl)-1,4-dihydroquinoline-3-carbohydrazides

Compound Description: This series of quinolone derivatives, incorporating a carbohydrazide moiety, was designed and synthesized as potential antibacterial agents. [] Their biological activity varied depending on the specific aryl substituent attached to the carbonothioyl group. []

7-Chloro-1-ethyl-6-fluoro-3-(5-mercapto-4-aryl-4H-1,2,4-triazol-3-yl)quinolin-4-ones

Compound Description: This series of quinolone derivatives, incorporating a mercaptotriazole moiety, represents another class of compounds synthesized for their potential antibacterial properties. [] Their biological activity was influenced by the specific aryl substituent on the triazole ring. []

[2-Cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]methanol

Compound Description: This compound is a process-related impurity identified during the synthesis of NK-104, a lipid-lowering phenylquinoline derivative. []

3-Cyano-N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamide (CDPPB)

Compound Description: CDPPB is a positive allosteric modulator (potentiator) of metabotropic glutamate receptor subtype 5 (mGluR5). [] It enhances the activity of mGluR5 without directly activating the receptor. []

4-Nitro-N-(1,4-diphenyl-1H-pyrazol-5-yl)benzamide (VU-71)

Compound Description: VU-71 is a positive allosteric modulator of metabotropic glutamate receptor subtype 1 (mGluR1). [] It enhances the activity of mGluR1 without directly activating the receptor. []

N-(Piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide hydrochloride (SR141716A)

Compound Description: SR141716A is a selective CB1 receptor antagonist. [, , , ] It blocks the effects of cannabinoids that act through the CB1 receptor.

3-(4-(1,4-Diazepan-1-yl)-6-(((1S,2R,5S)-6,6-dimethylbicyclo[3.1.1]heptan-2-yl)methylamino)-1,3,5-triazin-2-ylamino)-4-methylbenzamide (PS200981)

Compound Description: PS200981 is a selective p38 MAP kinase inhibitor. [] It exhibits potent inhibitory activity against p38α and p38β isoforms, blocking LPS-induced TNF production in vitro and in vivo. []

Properties

CAS Number

1251684-29-3

Product Name

4-(4-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl)-N-(quinolin-3-yl)butanamide

IUPAC Name

4-[4-(4-fluorophenyl)-6-oxopyrimidin-1-yl]-N-quinolin-3-ylbutanamide

Molecular Formula

C23H19FN4O2

Molecular Weight

402.429

InChI

InChI=1S/C23H19FN4O2/c24-18-9-7-16(8-10-18)21-13-23(30)28(15-26-21)11-3-6-22(29)27-19-12-17-4-1-2-5-20(17)25-14-19/h1-2,4-5,7-10,12-15H,3,6,11H2,(H,27,29)

InChI Key

DWCYHMGERUUSPK-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C=C(C=N2)NC(=O)CCCN3C=NC(=CC3=O)C4=CC=C(C=C4)F

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.